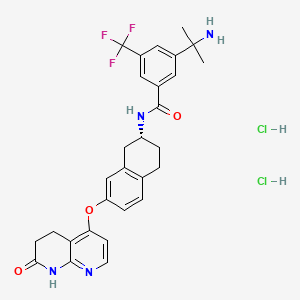
m-PEG12-アミン
概要
説明
M-PEG15-amine is a PEG linker containing an amino group and 15 PEG units . It is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG15-amine is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .Molecular Structure Analysis
The molecular formula of m-PEG15-amine is C31H65NO15 . The InChI key is UHVDWBQHXMQETH-UHFFFAOYSA-N .Chemical Reactions Analysis
M-PEG15-amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .Physical And Chemical Properties Analysis
The molecular weight of m-PEG15-amine is 691.9 . It is a reagent grade compound for research use only .科学的研究の応用
タンパク質結合
m-PEG12-アミンは、アミン間またはアミン-スルフィドリル架橋を介したタンパク質結合のための多機能架橋剤として使用されます {svg_1}. このプロセスには、12単位のポリエチレングリコール(PEG)基と還元可能な(開裂可能な)ジスルフィド結合の生成が含まれます {svg_2}. PEG基は、結合した分子の溶解性を向上させます {svg_3}.
タンパク質保護
m-PEG12-アミンは、タンパク質をタンパク質分解から保護するために使用できます {svg_4}. タンパク質分解は、タンパク質をより小さいポリペプチドまたはアミノ酸に分解することです。m-PEG12-アミンは、このプロセスを防ぐのに役立ちます {svg_5}.
溶解性の向上
m-PEG12-アミンとm-PEG15-アミンは、タンパク質またはペプチドの機能に影響を与えることなく、それらの溶解性を改善するために使用できます {svg_6} {svg_7}. これらの化合物の親水性PEGスペーサーは、水性媒体中の溶解性を高めます {svg_8} {svg_9}.
触媒
m-PEG15-アミンなどのポリエーテルアミンは、さまざまな化学反応で触媒として使用できます {svg_10}. たとえば、チオフェノールの空気酸化における再生可能な触媒として使用でき、ジスルフィドの合成につながります {svg_11}.
医薬品化学
m-PEG12-アミンやm-PEG15-アミンなど、アミンは医薬品化学で広く応用されています {svg_12}. これらは、医薬品や生物活性分子の重要な構成要素として役立ちます {svg_13}. 受容体リガンド、酵素阻害剤、抗癌剤など、新規のアミン系治療薬の開発は、研究の主要な分野であり続けています {svg_14}.
材料科学
アミンは、材料科学において重要な役割を果たしており、ポリマー、触媒、センサー、機能性材料の設計と製造に貢献しています {svg_15}. その独自の電子、光学、および機械的特性により、有機エレクトロニクス、光起電力、生体材料など、さまざまな用途に適しています {svg_16}.
持続可能な技術
アミン化学の最近の進歩により、触媒変換、再生可能エネルギー、環境修復など、持続可能な技術における革新的な応用が生まれています {svg_17}. m-PEG12-アミンやm-PEG15-アミンなど、アミンは、炭素回収、エネルギー貯蔵、グリーンケミカルの合成における可能性がますます認識されています {svg_18}.
作用機序
Target of Action
m-PEG12-amine and m-PEG15-amine are polyethylene glycol (PEG)-based PROTAC linkers . They are used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells . The primary targets of these compounds are therefore the proteins that are intended to be degraded by the PROTACs.
Mode of Action
m-PEG12-amine and m-PEG15-amine interact with their targets through the formation of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The PEG-based linker connects these two binding entities, enabling the formation of a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by m-PEG12-amine and m-PEG15-amine are dependent on the specific proteins targeted by the PROTACs they help form . By causing the degradation of specific proteins, these compounds can influence various cellular processes and pathways.
Pharmacokinetics
The hydrophilic PEG spacer in these compounds can increase solubility in aqueous media , potentially enhancing bioavailability.
Result of Action
The result of the action of m-PEG12-amine and m-PEG15-amine is the degradation of specific target proteins within cells . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
m-PEG12-amine is involved in several biochemical reactions due to its role as a PROTAC linker and ADC linker. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system . As an ADC linker, m-PEG12-amine is used to conjugate antibodies with drugs, enhancing the targeted delivery of therapeutic agents . The compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that are essential for its function in biochemical reactions .
Cellular Effects
m-PEG12-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of target proteins through the ubiquitin-proteasome system, m-PEG12-amine can modulate cell signaling pathways and alter gene expression patterns . Additionally, as an ADC linker, it enhances the targeted delivery of drugs to specific cells, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of m-PEG12-amine involves its role as a linker in PROTACs and ADCs. In PROTACs, m-PEG12-amine connects the ligand for an E3 ubiquitin ligase with the ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein . In ADCs, m-PEG12-amine conjugates antibodies with drugs, enabling the targeted delivery of therapeutic agents to specific cells . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG12-amine can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with m-PEG12-amine maintaining its activity over extended periods .
Dosage Effects in Animal Models
The effects of m-PEG12-amine vary with different dosages in animal models. At lower doses, the compound effectively facilitates the degradation of target proteins and the targeted delivery of drugs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
m-PEG12-amine is involved in metabolic pathways related to the ubiquitin-proteasome system and drug metabolism. It interacts with enzymes and cofactors that facilitate the degradation of target proteins and the conjugation of antibodies with drugs . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, m-PEG12-amine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The targeted delivery of m-PEG12-amine-conjugated drugs to specific cells is a key aspect of its transport and distribution .
Subcellular Localization
m-PEG12-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the effective degradation of target proteins and the targeted delivery of drugs .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80506-64-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methoxypolyethylene glycol amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)


![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)
![2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione](/img/structure/B609179.png)
![(S)-5-(3-(4-(4-Chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)propylidene)-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine-7-carboxylic acid](/img/structure/B609180.png)
